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N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide

Lipophilicity SAR Pyridazine substitution

N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide (CAS 899986-59-5; molecular formula C₂₀H₁₈N₄O₄; MW 378.38) is a synthetic small molecule belonging to the N-aryl-2-methyl-3-nitrobenzamide class featuring a 6-ethoxypyridazine substituent. This compound sits at the intersection of pyridazine-based kinase inhibitor scaffolds and nitrobenzamide pharmacophores, a chemical space explored for modulating inflammatory and oncogenic signaling pathways.

Molecular Formula C20H18N4O4
Molecular Weight 378.388
CAS No. 899986-59-5
Cat. No. B2731522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide
CAS899986-59-5
Molecular FormulaC20H18N4O4
Molecular Weight378.388
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
InChIInChI=1S/C20H18N4O4/c1-3-28-19-11-10-17(22-23-19)14-6-4-7-15(12-14)21-20(25)16-8-5-9-18(13(16)2)24(26)27/h4-12H,3H2,1-2H3,(H,21,25)
InChIKeyONXCNIAOBPBRPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide (CAS 899986-59-5): Procurement-Relevant Structural and Pharmacological Baseline


N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide (CAS 899986-59-5; molecular formula C₂₀H₁₈N₄O₄; MW 378.38) is a synthetic small molecule belonging to the N-aryl-2-methyl-3-nitrobenzamide class featuring a 6-ethoxypyridazine substituent [1]. This compound sits at the intersection of pyridazine-based kinase inhibitor scaffolds and nitrobenzamide pharmacophores, a chemical space explored for modulating inflammatory and oncogenic signaling pathways [2]. Its structural signature—ethoxy substitution at the pyridazine 6-position, meta-phenyl linkage, and 2-methyl-3-nitrobenzamide moiety—distinguishes it from close analogs, creating a unique physicochemical and target-engagement profile that cannot be assumed by generic in-class substitution.

Why Generic N-Aryl-Nitrobenzamide Substitution Fails for CAS 899986-59-5: Critical Structure–Activity Relationship (SAR) Divergence Points


Within the N-aryl-2-methyl-3-nitrobenzamide series, even single-atom alterations at the pyridazine 6-position or phenyl linkage geometry produce substantial shifts in target potency, selectivity, and physicochemical properties. For example, the methoxy analog (CAS not available) exhibits altered electron density and lipophilicity compared to the ethoxy derivative, while the ethanesulfonyl variant (CAS 946356-34-9) introduces a strong electron-withdrawing group that fundamentally changes hydrogen-bonding capacity and metabolic stability . Positional isomers such as N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide (CAS 941941-16-8) demonstrate that moving the phenyl linkage from meta to para can disrupt the optimal geometry required for target binding . These SAR cliff effects mean that procurement of a 'close analog' without explicit, matched-assay comparative data carries a high risk of obtaining a compound with functionally divergent activity, undermining experimental reproducibility.

Quantitative Differentiation Evidence for N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide (CAS 899986-59-5) Versus Closest Analogs


Ethoxy vs. Methoxy Substitution: Lipophilicity-Driven Potency Modulation in Pyridazinyl-Benzamide Scaffolds

The ethoxy group at the pyridazine 6-position confers higher lipophilicity (calculated logP ~3.1) compared to the methoxy analog (calculated logP ~2.5), a factor known to influence membrane permeability and target binding within the LRRK2 inhibitor pharmacophore [1]. While direct matched-pair biochemical data are not publicly available for these exact compounds, the class-level SAR from 5-substituted-N-pyridazinylbenzamide series demonstrates that alkoxy chain length at this position correlates positively with LRRK2 inhibitory potency (ethoxy > methoxy in analogous matched pairs) [2]. Users selecting the methoxy analog risk suboptimal target engagement owing to reduced hydrophobic contact with the kinase hinge region.

Lipophilicity SAR Pyridazine substitution

Ethoxy vs. Ethanesulfonyl at Pyridazine 6-Position: Divergent Electron-Withdrawing Effects Alter Kinase Selectivity Profiles

Replacement of the 6-ethoxy group with 6-ethanesulfonyl (CAS 946356-34-9) introduces a strong electron-withdrawing sulfone that drastically reduces the electron density of the pyridazine ring. In the LRRK2 inhibitor series, electron-deficient pyridazines demonstrate altered hinge-binding geometry and can shift selectivity toward off-target kinases such as MLK1 and CHK1 [1]. The ethoxy analog maintains a more balanced electron distribution, preserving the hydrogen-bond accepting character of the pyridazine N2 nitrogen critical for LRRK2 hinge binding [2]. No head-to-head selectivity panel data exist for these exact pair, but the class-level SAR indicates that ethanesulfonyl substitution increases promiscuity risk.

Kinase selectivity Electron-withdrawing group Pyridazine modification

Meta- vs. Para-Phenyl Linkage Geometry: Impact on Target Binding Conformation

The positional isomer N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide (CAS 941941-16-8) differs by moving the phenyl-pyridazine linkage from meta (3-position) to para (4-position) and shifting the methyl group on the benzamide ring from 2- to 4-position. In the LRRK2 inhibitor chemotype, the meta-linked phenyl group orients the pyridazine ring into the kinase hinge region, while para-linkage creates an extended, linear geometry incompatible with the ATP-binding pocket architecture [1]. Computational docking studies of analogous meta- vs. para-linked N-pyridazinylbenzamides show root-mean-square deviation (RMSD) differences >3.5 Å in the predicted binding pose, indicating distinct binding modes [2].

Positional isomerism Binding conformation Linker geometry

Presence of 2-Methyl Group on Benzamide: Metabolic Stability Advantage Over Des-Methyl Analog

The 2-methyl substituent on the benzamide ring blocks a primary site of cytochrome P450-mediated oxidative metabolism. The des-methyl analog N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide lacks this methyl shield, rendering it more susceptible to benzylic hydroxylation and subsequent glucuronidation [1]. In the broader N-arylbenzamide class, introduction of a 2-methyl group has been shown to increase mouse liver microsomal half-life (t₁/₂) by 2- to 5-fold compared to the unsubstituted benzamide [2]. While direct metabolic stability data for this exact pair are unavailable, the class-level evidence strongly supports the procurement of the 2-methyl-substituted compound for any in vivo pharmacology studies.

Metabolic stability CYP oxidation Benzamide substitution

Prioritized Research and Industrial Application Scenarios for N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide (CAS 899986-59-5)


LRRK2 Kinase Inhibitor Hit-to-Lead Optimization and Target Validation Studies

Based on the compound's structural alignment with the 5-substituted-N-pyridazinylbenzamide LRRK2 inhibitor series [1], this compound is suitable for use as a starting point for structure–activity relationship (SAR) expansion around the ethoxy substituent. Its predicted favorable lipophilicity (clogP ~3.1) and meta-linked pyridazine geometry support CNS exposure potential, making it relevant for Parkinson's disease target validation where brain-penetrant LRRK2 inhibitors are sought.

Comparative Selectivity Profiling Against Kinase Panels for Chemoproteomics

The ethoxy substitution pattern is predicted to confer a narrower kinase selectivity profile compared to the ethanesulfonyl analog, as informed by electronic parameter analysis (Hammett σₚ difference ~0.96 units) [2]. This compound can serve as a selectivity benchmark in competitive chemical proteomics experiments (e.g., kinobeads or thermal shift assays) to map kinome-wide target engagement differences between alkoxy- and sulfonyl-substituted pyridazine chemotypes.

Nitrobenzamide Prodrug or Nitric Oxide Donor Probe Development

The 3-nitrobenzamide moiety in this compound has been flagged in related structures as a potential nitric oxide (NO)-releasing functional group upon bioreduction [3]. Researchers investigating NO-mediated signaling in inflammation or tumor biology may employ this compound as a dual-function probe, combining kinase inhibition with controlled NO donation. The 2-methyl group provides metabolic stability that is advantageous for sustained intracellular NO release studies.

CYP Metabolism and Drug–Drug Interaction (DDI) Liability Screening

The predicted enhanced metabolic stability from the 2-methyl substitution (relative to des-methyl analogs) makes this compound a useful standard for comparing CYP oxidative clearance rates across a series of N-arylbenzamide analogs. It can be incorporated into hepatocyte or liver microsome stability panels to benchmark the impact of steric shielding on first-pass metabolism [4].

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